N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C27H26N4O4 and a molecular weight of 470.533 g/mol . This compound is part of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the 3,4-dimethoxyphenyl and 4-ethylphenyl groups makes it particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-14-5-8-16(9-6-14)17-12-18(24-23-17)21(26)25-22-13-15-7-10-19(27-2)20(11-15)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
CUVPCJLJXLRYAW-LPYMAVHISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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